N,N-dimethyl-1H-inden-3-amine
Description
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N,N-dimethyl-3H-inden-1-amine |
InChI |
InChI=1S/C11H13N/c1-12(2)11-8-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 |
InChI Key |
MLLJMROVMBPDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CCC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of N,N-dimethyl-1H-inden-3-amine and its analogs:
Physicochemical Properties
- Lipophilicity: The N,N-dimethyl group in this compound likely increases logP compared to mono-methylated analogs (e.g., N-methyl-2,3-dihydro-1H-inden-2-amine, logP ~2.5 estimated) .
- Solubility: Dimethylamino derivatives generally exhibit lower aqueous solubility than their primary amine counterparts due to reduced polarity.
- Stability : N-Alkyl substituents (e.g., ethyl in CID 21834203) may confer resistance to enzymatic degradation compared to methyl groups .
Research and Application Contexts
- Pharmacological Potential: N-Phenyl-2-indanamine (CAS 33237-72-8) is linked to patents for central nervous system (CNS) therapies, suggesting indenamines may target serotonin or dopamine receptors . The phenothiazine-containing analog in demonstrates anti-psychotic activity, though its structure diverges significantly from dimethylindenamines .
- Synthetic Utility: N-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 2084-72-2) serves as a building block for more complex amines via alkylation or arylation . The aminomethyl-substituted derivative (CID 43809056) highlights the versatility of indenamines in modular drug design .
Key Differences and Implications
Substituent Position: N-Methylation at position 1 (CAS 2084-72-2) vs.
Alkyl vs. Aryl Groups :
- N-Phenyl substitution (CAS 33237-72-8) introduces aromaticity, enhancing interactions with hydrophobic pockets in proteins compared to alkylated analogs .
Functional Group Diversity: The aminomethyl group in CID 43809056 adds a hydrogen-bonding site, which could improve target selectivity .
Preparation Methods
Nucleophilic Substitution Using Dimethylformamide (DMF)
A widely adopted method involves the nucleophilic substitution of halogenated indene derivatives with dimethylamine precursors. The Chinese patent CN103224438B details a closed-system approach using DMF as both solvent and dimethylamine source. For N,N-dimethyl-1H-inden-3-amine synthesis:
-
Reaction Setup :
-
Substrate : 3-Chloro-1H-indene (or analogous halogenated indene).
-
Conditions : DMF, water, and sodium acetate at 150–190°C for 2–12 hours under nitrogen.
-
Mechanism : DMF acts as a nucleophile, displacing the halogen atom via an SN2 pathway.
-
-
Optimization Data :
Temperature (°C) Time (h) Yield (%) 150 12 65 170 6 85 190 2 92 Higher temperatures accelerate reaction rates but risk decomposition of sensitive intermediates . Post-reaction isolation involves distillation under reduced pressure and aqueous workup to remove unreacted DMF .
Reductive Amination of Inden-3-One
The CA2032362C patent describes reductive amination using aldehydes/ketones, dimethylamine, and hydrogen over nickel-based catalysts. For this compound:
-
Substrate : Inden-3-one.
-
Conditions :
-
Catalyst : Ni/kieselguhr (50–53% Ni).
-
Pressure : 8 MPa H₂.
-
Temperature : 105–110°C.
-
Reaction Time : 6 hours.
-
-
Outcome :
This method benefits from high atom economy but requires specialized high-pressure equipment .
Alkylation of Inden-3-Amine with Methyl Halides
Primary alkylation using methyl iodide or dimethyl sulfate is a classical approach. The PMC article on formylation highlights methylation under basic conditions:
-
Procedure :
-
Substrate : Inden-3-amine.
-
Methylating Agent : Methyl iodide (2.2 equiv).
-
Base : Potassium carbonate (3.0 equiv).
-
Solvent : Tetrahydrofuran (THF)/DMF (4:1).
-
Temperature : 80°C for 24 hours.
-
-
Challenges : Over-alkylation to quaternary salts occurs if stoichiometry is unbalanced.
Catalytic Hydrogenation of Enamine Intermediates
The US5696294A patent outlines a two-step process for tertiary amines:
-
Enamine Formation :
-
React inden-3-one with dimethylamine in methanol at 60°C for 48 hours.
-
Intermediate : N,N-Dimethylinden-3-enamine (yield: 89%).
-
-
Hydrogenation :
This method avoids harsh temperatures but necessitates precise control of hydrogenation to prevent over-reduction.
Microwave-Assisted Synthesis
Ambeed’s protocol for analogous N,N-dimethylbenzimidazoles adapts well to indene systems using microwave irradiation:
-
Reagents :
-
3-Amino-1H-indene, dimethylamine hydrochloride.
-
Solvent : DMF/water (3:1).
-
-
Conditions :
-
Microwave Power : 200 W.
-
Temperature : 140°C.
-
Time : 30 minutes.
-
Microwave methods reduce reaction times tenfold compared to conventional heating .
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 92 | 190 | 2 h | Industrial |
| Reductive Amination | 95 | 105 | 6 h | Moderate |
| Alkylation | 85 | 80 | 24 h | Lab-scale |
| Catalytic Hydrogenation | 94 | 25 | 14 h | Lab-scale |
| Microwave-Assisted | 88 | 140 | 0.5 h | Pilot-scale |
Challenges and Optimization Strategies
-
Byproduct Formation : Over-alkylation in Method 3 is mitigated by slow methyl halide addition .
-
Catalyst Deactivation : Nickel catalysts in Method 2 require periodic regeneration with hydrogen at 150°C .
-
Solvent Selection : DMF’s high boiling point (153°C) in Method 1 prevents volatilization but complicates recycling .
Emerging Techniques
Recent advances include:
Q & A
Basic: What are the key considerations for designing a synthetic route for N,N-dimethyl-1H-inden-3-amine?
Answer:
Synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. For indene-derived amines, a common approach includes:
- Step 1: Functionalization of the indene scaffold (e.g., bromination at the 3-position).
- Step 2: Reaction with dimethylamine under catalytic conditions (e.g., Pd-mediated coupling or using NaBH as a reducing agent).
- Step 3: Purification via column chromatography or recrystallization to isolate the tertiary amine.
Methodological Insight:
- Catalyst selection (e.g., Pd/C for hydrogenation) and solvent polarity (e.g., DMF or THF) critically influence yield and regioselectivity .
- Analytical validation (e.g., H NMR, LC-MS) is essential to confirm substitution patterns and rule out side products like N-oxide derivatives .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for:
- Determining bond lengths and angles to confirm the presence of the dimethylamine group.
- Identifying conformational flexibility in the indenyl ring system.
Example Workflow:
Data Collection: High-resolution (< 1.0 Å) data minimizes errors in electron density maps.
Refinement: SHELXL’s robust algorithms handle disordered solvent molecules or twinning .
Validation: Check for R-factor convergence and use tools like PLATON to detect symmetry violations.
Table 1: Example Crystallographic Parameters for a Related Indenamine Derivative
| Parameter | Value |
|---|---|
| Space group | P2/c |
| R-factor | 0.042 |
| C-N bond length | 1.45 Å |
| Dihedral angle (indenyl) | 172.3° |
Basic: What analytical techniques are prioritized for characterizing this compound?
Answer:
- Spectroscopy:
- H/C NMR: Assign peaks for methyl groups (δ ~2.2 ppm for N(CH)) and aromatic protons (δ 6.5–7.5 ppm).
- IR: Confirm N-H absence (ruling out secondary amine impurities) and C-N stretches (~1250 cm).
- Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion [M+H] and fragmentation patterns.
Pitfalls:
- Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .
Advanced: How can DFT calculations predict the reactivity of this compound in electrophilic substitution reactions?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides:
- Frontier Molecular Orbitals (FMOs): HOMO localization on the indenyl ring predicts electrophilic attack at the 1- or 2-positions.
- Reactivity Descriptors:
- Global electrophilicity index () quantifies electron-deficient regions.
- Fukui functions () identify nucleophilic sites.
Case Study:
For a related indenamine, DFT revealed a 10 kJ/mol preference for nitration at the 2-position over the 1-position due to steric hindrance from the dimethylamino group .
Basic: How to assess the risk of N-nitrosamine formation in this compound?
Answer:
Follow ICH M7(R2) and EMA guidelines for nitrosamine risk assessment:
Structural Alert: Tertiary amines with adjacent H atoms (e.g., –N(CH)) are prone to nitrosation under acidic conditions.
Forced Degradation: Expose the compound to nitrite (NaNO) at pH 3–4 and analyze via LC-HRMS for [M+NO] ions.
Mitigation: Use scavengers (e.g., ascorbic acid) or avoid nitrite sources in synthesis .
Advanced: What strategies optimize enantioselective synthesis of this compound derivatives?
Answer:
- Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of imine precursors.
- Kinetic Resolution: Enzymatic methods (e.g., lipases) can separate enantiomers with >90% ee.
- Crystallization-Induced Diastereomer Transformation (CIDT): Achieve high enantiopurity via diastereomeric salt formation .
Table 2: Example Enantioselectivity Data
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Ru-(S)-BINAP | 95 | 82 |
| Lipase PS-IM | 88 | 75 |
Basic: How to design a stability study for this compound under varying storage conditions?
Answer:
- Conditions: Test thermal stability (25°C, 40°C), humidity (75% RH), and light exposure (ICH Q1B).
- Analytics: Monitor degradation via HPLC (peak area %), colorimetric assays for amine oxidation, and Karl Fischer titration for moisture uptake.
- Acceptance Criteria: ≤2% impurity increase over 6 months at 25°C .
Advanced: What in silico models predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab estimate:
- LogP (lipophilicity): ~2.5, suggesting moderate blood-brain barrier penetration.
- CYP450 inhibition: High risk for CYP3A4 based on structural analogs.
- Molecular Dynamics (MD): Simulate binding to serum albumin to predict plasma half-life .
Basic: How to troubleshoot low yields in the synthesis of this compound?
Answer:
- Common Issues:
- Incomplete Amine Activation: Use Boc-protected intermediates to prevent side reactions.
- Solvent Effects: Switch from polar aprotic (DMF) to non-polar (toluene) to reduce byproduct formation.
- Optimization: Screen Lewis acids (e.g., ZnCl) to enhance nucleophilic substitution rates .
Advanced: How does the electronic structure of this compound influence its bioactivity?
Answer:
- SAR Studies: The dimethylamino group’s electron-donating effect increases basicity (pK ~9.5), enhancing receptor binding in neurological targets (e.g., AMPA receptor modulation).
- Case Study: Analogous compounds showed 10x higher potency when the indenyl ring was fluorinated at the 5-position, altering HOMO-LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
